2,4-Dihydroxy-3,3-dimethylbutyronitrile

Description

Structure

3D Structure

Properties

CAS No. |

10232-92-5 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

2,4-dihydroxy-3,3-dimethylbutanenitrile |

InChI |

InChI=1S/C6H11NO2/c1-6(2,4-8)5(9)3-7/h5,8-9H,4H2,1-2H3 |

InChI Key |

YRISILVEKHMLPL-UHFFFAOYSA-N |

SMILES |

CC(C)(CO)C(C#N)O |

Canonical SMILES |

CC(C)(CO)C(C#N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Dihydroxy-3,3-dimethylbutyronitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxy-3,3-dimethylbutyronitrile, a key chiral intermediate, holds significant interest in the realms of biochemistry and pharmaceutical development. Its fundamental role as a precursor in the biosynthesis of pantothenic acid (Vitamin B5), and subsequently Coenzyme A, positions it as a molecule of considerable importance for cellular metabolism and potential therapeutic intervention. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound, tailored for the scientific community.

Chemical and Physical Properties

A summary of the core chemical and physical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in research and development.

| Property | Value | Source(s) |

| IUPAC Name | 2,4-dihydroxy-3,3-dimethylbutanenitrile | [1] |

| Synonyms | (R,S)-2,4-Dihydroxy-3,3-dimethylbutyronitrile, Hydroxypivaldehyde cyanohydrin | [2] |

| CAS Number | 10232-92-5 | [1] |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| Boiling Point | 239.22°C (rough estimate) | [3] |

| Density | 1.1426 g/cm³ (rough estimate) | [3] |

| pKa | 11.01 ± 0.20 (Predicted) | [3] |

| Stereochemistry | Racemic | [4] |

Synthesis and Purification

The primary route for the synthesis of this compound is through a cyanohydrin reaction.

Experimental Protocol: Chemical Synthesis

Reaction: The synthesis involves the reaction of 3-hydroxy-2,2-dimethylpropanal (hydroxypivaldehyde) with a cyanide source, such as hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN, NaCN), under controlled pH conditions.

Detailed Methodology:

-

Reactant Preparation: Dissolve 3-hydroxy-2,2-dimethylpropanal in a suitable solvent, such as water or a buffered aqueous solution.

-

Cyanide Addition: Slowly add a solution of potassium cyanide or sodium cyanide to the aldehyde solution while maintaining a slightly acidic to neutral pH (typically pH 5-7) to favor the formation of the cyanohydrin and minimize the competing hydrolysis of the nitrile group. The reaction is often carried out at a low temperature (0-10 °C) to control the exothermic reaction and improve stability.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Experimental Protocol: Enzymatic Synthesis

The use of hydroxynitrile lyases (HNLs) offers a stereoselective route to produce specific enantiomers of this compound.

Detailed Methodology:

-

Enzyme and Substrate Preparation: A suitable (R)- or (S)-selective hydroxynitrile lyase is immobilized on a solid support or used in a biphasic system. The substrate, 3-hydroxy-2,2-dimethylpropanal, is dissolved in a water-immiscible organic solvent.

-

Reaction Conditions: The enzymatic reaction is carried out in a two-phase system (aqueous buffer and organic solvent) at a controlled pH (typically 3-5) and low temperature (<10 °C) to suppress the non-enzymatic, racemic background reaction and the decomposition of the cyanohydrin product.[5]

-

Cyanide Source: A source of cyanide, such as HCN, is introduced into the reaction mixture.

-

Product Extraction and Analysis: The product is continuously extracted into the organic phase. The enantiomeric excess of the product can be determined using chiral HPLC.

Analytical Characterization

Accurate characterization of this compound is crucial for its use in further applications.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the quantification and purity assessment of this compound.

Illustrative HPLC Method:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid or phosphoric acid for better peak shape) and a polar organic solvent like acetonitrile or methanol.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the nitrile group has a weak chromophore.

-

Quantification: Quantification is achieved by creating a calibration curve with standards of known concentration.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The spectra would show characteristic peaks for the methyl groups, the methylene groups, the methine proton adjacent to the hydroxyl and nitrile groups, and the hydroxyl protons.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[6]

Reactivity and Stability

This compound, as a cyanohydrin, exhibits characteristic reactivity and stability profiles.

-

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (forming 2,4-dihydroxy-3,3-dimethylbutanoic acid, also known as pantoic acid) under acidic or basic conditions.[7] This hydrolysis is a key step in its biological conversion.

-

Stability: Cyanohydrins are generally unstable in basic solutions, where they can revert to the starting aldehyde and cyanide. They are more stable under slightly acidic conditions. Thermal stability is also a consideration, as elevated temperatures can promote decomposition.

Biological Significance: Role in Pantothenate Biosynthesis

This compound is an intermediate in the biosynthesis of pantothenic acid (Vitamin B5), a precursor to the essential cofactor Coenzyme A.

The following diagram illustrates the position of this compound's hydrolyzed form, pantoate, in the pantothenate and Coenzyme A biosynthesis pathway.

The enzymatic reduction of ketopantoate to D-pantoate is catalyzed by ketopantoate reductase.[8] Pantoate then condenses with β-alanine to form pantothenate. This pathway is a target for the development of novel antimicrobial agents, as the enzymes involved can differ between bacteria and mammals.

Conclusion

This compound is a valuable chemical entity with significant implications for both synthetic chemistry and the understanding of fundamental biochemical pathways. Its role as a precursor to Vitamin B5 underscores its importance in cellular metabolism. The detailed information on its chemical properties, synthesis, and biological context provided in this guide serves as a critical resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, facilitating further exploration and application of this versatile molecule.

References

- 1. 2,4-Dihydroxy-3,3-dimethylbutanenitrile | C6H11NO2 | CID 25066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. This compound CAS#: 10232-92-5 [m.chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 2,4-dihydroxy-3,3-dimethylbutanenitrile (C6H11NO2) [pubchemlite.lcsb.uni.lu]

- 7. Cyanohydrin synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid (Journal Article) | OSTI.GOV [osti.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Molecular Structure of 2,4-Dihydroxy-3,3-dimethylbutyronitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxy-3,3-dimethylbutyronitrile, a racemic compound, is a nitrile derivative with a backbone of a dimethyl-substituted butyric acid. Its structure, featuring two hydroxyl groups and a nitrile functional group, suggests its potential as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its molecular structure, available physicochemical properties, and a generalized synthetic approach. Due to the limited publicly available data, this guide also highlights areas where further research is required.

Molecular Structure and Identification

This compound is characterized by a four-carbon chain. The C1 carbon is part of a nitrile group (-C≡N). The C2 carbon is chiral and bears a hydroxyl group (-OH). The C3 carbon is a quaternary center substituted with two methyl groups (-CH3). The C4 carbon is attached to a primary hydroxyl group (-OH). The presence of a stereocenter at the C2 position indicates that the compound exists as a racemic mixture of (R)- and (S)-enantiomers.[1][2]

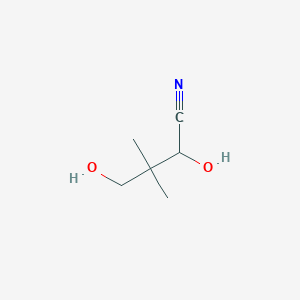

Below is a diagram illustrating the chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Chemical Formula | C₆H₁₁NO₂ | [3] |

| Molecular Weight | 129.16 g/mol | [3] |

| IUPAC Name | 2,4-dihydroxy-3,3-dimethylbutanenitrile | [3] |

| CAS Number | 10232-92-5 | [3] |

| Stereochemistry | Racemic | [1][2] |

| SMILES | CC(C)(CO)C(C#N)O | [3] |

| InChI | InChI=1S/C6H11NO2/c1-6(2,4-8)5(9)3-7/h5,8-9H,4H2,1-2H3 | [3] |

| ¹³C NMR | Spectral data available (Instrument: Bruker WM-360) | [3] |

| GC-MS | Spectral data available | [3] |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this compound are scarce in the public domain. However, a general synthetic approach can be proposed based on the well-established cyanohydrin formation reaction.

General Synthesis of this compound

The synthesis would likely involve the reaction of 3-hydroxy-2,2-dimethylpropanal (hydroxypivaldehyde) with a cyanide source. This reaction is a nucleophilic addition of a cyanide anion to the carbonyl group of the aldehyde.

Reaction:

3-hydroxy-2,2-dimethylpropanal + HCN → this compound

Reagents and Equipment:

-

3-hydroxy-2,2-dimethylpropanal

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

A weak acid (e.g., acetic acid) or a salt like sodium bisulfite to generate HCN in situ.

-

A suitable solvent (e.g., water, ethanol)

-

Reaction vessel equipped with a stirrer and temperature control

-

Standard laboratory glassware for workup and purification

Methodology:

-

Preparation of the Cyanide Reagent: A solution of sodium or potassium cyanide in a suitable solvent is prepared. The reaction is typically carried out under basic conditions to ensure the presence of the nucleophilic cyanide anion (CN⁻).[4][5][6]

-

Reaction with Aldehyde: 3-hydroxy-2,2-dimethylpropanal is added to the cyanide solution. The reaction mixture is stirred at a controlled temperature (often room temperature or below) to allow for the nucleophilic attack of the cyanide ion on the carbonyl carbon of the aldehyde.[4][7][8]

-

Protonation: After the initial addition, the resulting alkoxide intermediate is protonated. This is often achieved by the addition of a weak acid or during an aqueous workup.[5][6]

-

Workup and Purification: The reaction mixture is then worked up to isolate the product. This may involve extraction with an organic solvent, followed by washing to remove unreacted starting materials and salts. The crude product can be purified by techniques such as distillation under reduced pressure or chromatography.

Safety Precautions:

This synthesis involves the use of highly toxic cyanide salts and the potential generation of hydrogen cyanide gas. All manipulations must be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment.

Biological Context and Signaling Pathways

Currently, there is no available scientific literature detailing the involvement of this compound in any specific signaling pathways or biological processes. Research into the biological activity of cyanohydrins is an emerging area, with some studies indicating their role in plant defense mechanisms.[9] However, the specific biological function of this compound remains to be elucidated.

Logical Structure of the Technical Guide

The following diagram illustrates the logical flow and content of this technical guide.

References

- 1. researchgate.net [researchgate.net]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 2,4-Dihydroxy-3,3-dimethylbutanenitrile | C6H11NO2 | CID 25066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 8. fiveable.me [fiveable.me]

- 9. Cyanide - Wikipedia [en.wikipedia.org]

Technical Guide: 2,4-Dihydroxy-3,3-dimethylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxy-3,3-dimethylbutanenitrile, with the IUPAC name 2,4-dihydroxy-3,3-dimethylbutanenitrile , is a chiral organic compound that serves as a crucial intermediate in the synthesis of various biologically significant molecules. Its primary application lies in the industrial production of pantothenic acid (Vitamin B5) and its derivatives, which are essential components of Coenzyme A. This document provides a comprehensive overview of its chemical properties, synthesis, and its role as a synthetic precursor.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,4-dihydroxy-3,3-dimethylbutanenitrile is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| IUPAC Name | 2,4-dihydroxy-3,3-dimethylbutanenitrile | PubChem |

| CAS Number | 10232-92-5 | PubChem |

| Molecular Formula | C₆H₁₁NO₂ | PubChem |

| Molecular Weight | 129.16 g/mol | PubChem |

| Canonical SMILES | CC(C)(CO)C(C#N)O | PubChem |

| InChI Key | YRISILVEKHMLPL-UHFFFAOYSA-N | PubChem |

| Physical State | Not explicitly stated, likely a solid or viscous oil | Inferred from related compounds |

| Boiling Point | 239.22°C (rough estimate) | ChemicalBook |

| Stereochemistry | Exists as a racemate (D,L mixture) or as individual enantiomers | GSRS |

Synthesis of 2,4-Dihydroxy-3,3-dimethylbutanenitrile

The synthesis of 2,4-dihydroxy-3,3-dimethylbutanenitrile is typically achieved through a two-step process, which is often carried out as a one-pot synthesis for the subsequent production of D,L-pantolactone.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Workflow for the synthesis of 2,4-Dihydroxy-3,3-dimethylbutanenitrile and its subsequent conversion.

Experimental Protocols

Step 1: Aldol Condensation to form Hydroxypivaldehyde

This initial step involves the aldol condensation of isobutyraldehyde with paraformaldehyde in the presence of a basic catalyst.

-

Reactants: Isobutyraldehyde, Paraformaldehyde.

-

Solvent: An alcohol such as methanol, ethanol, or n-butanol is commonly used.

-

Catalyst: A basic catalyst, which can be an organic base like triethylamine or an inorganic base.

-

Procedure Outline: Paraformaldehyde is reacted with isobutyraldehyde in an alcoholic solvent. The reaction mixture is typically stirred at a controlled temperature to facilitate the condensation reaction, yielding hydroxypivaldehyde. This product is often used directly in the next step without isolation.

Step 2: Cyanohydrin Formation to yield 2,4-Dihydroxy-3,3-dimethylbutanenitrile

The hydroxypivaldehyde formed in the previous step is then reacted with hydrocyanic acid (HCN) to form the target cyanohydrin.

-

Reactants: Hydroxypivaldehyde, Hydrocyanic Acid (can be generated in situ from an alkali metal cyanide and an acid).

-

Solvent: The reaction is often carried out in an alcohol with 5 or 6 carbon atoms.

-

Reaction Conditions:

-

Temperature: Maintained between 10 and 20°C.

-

pH: The pH is carefully controlled and maintained between 8.2 and 9.2 by the simultaneous addition of an acid (e.g., hydrochloric acid) and an alkali cyanide (e.g., sodium cyanide).

-

Reaction Time: The addition of reagents is typically carried out over a period of 60 to 70 minutes.

-

Stoichiometry: A slight excess (around 10%) of hydrocyanic acid is used.

-

-

Procedure Outline: To the solution of hydroxypivaldehyde, an aqueous solution of an alkali cyanide and a mineral acid are added concurrently while vigorously stirring and maintaining the temperature and pH within the specified ranges. The resulting product is 2,4-dihydroxy-3,3-dimethylbutanenitrile. For the synthesis of D,L-pantolactone, this reaction mixture is carried forward to the hydrolysis step without isolating the nitrile.

Role in Drug Development and Biological Significance

Currently, there is no documented direct biological activity or involvement in specific signaling pathways for 2,4-dihydroxy-3,3-dimethylbutanenitrile itself. Its primary significance in the context of drug development and biological systems is its role as a key precursor to pantoic acid and its lactone form, pantolactone .

Conversion to Pantoic Acid and Pantolactone

2,4-Dihydroxy-3,3-dimethylbutanenitrile can be hydrolyzed under acidic conditions to yield pantoic acid. This pantoic acid is then readily cyclized to form pantolactone, a crucial intermediate in the synthesis of pantothenic acid (Vitamin B5).

Experimental Protocol for Hydrolysis and Cyclization:

-

Reactant: 2,4-dihydroxy-3,3-dimethylbutanenitrile (typically as the crude reaction mixture from the previous step).

-

Reagent: Concentrated hydrochloric acid (37% by weight).

-

Reaction Conditions:

-

Temperature: The reaction mixture is heated to 100-105°C.

-

Reaction Time: This temperature is maintained for 20 to 30 minutes.

-

-

Work-up: The resulting solution is partially neutralized (to approximately pH 4) with a base such as ammonia. The pantolactone can then be isolated and purified.

Pantoic Acid and Pantothenic Acid Biosynthesis

Pantoic acid, derived from 2,4-dihydroxy-3,3-dimethylbutanenitrile, is a vital component of pantothenic acid (Vitamin B5). Pantothenic acid is an essential nutrient that is a component of Coenzyme A (CoA) . CoA plays a central role in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle.

The biosynthetic pathway of pantothenic acid involves the condensation of pantoate with β-alanine. The logical relationship is depicted below.

physical and chemical properties of 2,4-Dihydroxy-3,3-dimethylbutyronitrile

An In-depth Technical Guide to 2,4-Dihydroxy-3,3-dimethylbutyronitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , also known as Pantoyl nitrile. It is a chiral cyanohydrin and a key intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives. This document consolidates available data on its properties, provides a plausible experimental protocol for its synthesis, and discusses its potential relevance in the context of drug development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2,4-Dihydroxy-3,3-dimethylbutanenitrile |

| Synonyms | Pantoyl nitrile, (R,S)-2,4-Dihydroxy-3,3-dimethylbutyronitrile, Hydroxypivaldehyde cyanohydrin |

| CAS Number | 10232-92-5 |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Chemical Structure |

|

| InChI Key | YRISILVEKHMLPL-UHFFFAOYSA-N |

| SMILES | CC(C)(CO)C(C#N)O |

Physical Properties

| Property | Value | Source |

| Boiling Point | 239.22°C (rough estimate) | ChemicalBook |

| Density | 1.1426 g/cm³ (rough estimate) | ChemicalBook |

| pKa | 11.01 ± 0.20 (Predicted) | ChemicalBook |

| XlogP | -0.1 (Predicted) | PubChem |

Chemical Properties and Reactivity

This compound is a relatively stable compound under standard conditions. Its reactivity is primarily dictated by the hydroxyl and nitrile functional groups.

-

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2,4-dihydroxy-3,3-dimethylbutanoic acid (pantoic acid), or the amide intermediate.

-

Reactions of the Hydroxyl Groups: The primary and secondary hydroxyl groups can undergo typical reactions such as esterification, etherification, and oxidation.

-

Chirality: The C2 carbon is a chiral center, meaning the molecule exists as a racemic mixture of (R) and (S)-enantiomers. The separation of these enantiomers is a crucial step in the synthesis of biologically active D-pantothenic acid.

Experimental Protocols

Synthesis of this compound

Plausible Synthesis Protocol:

-

Aldol Condensation:

-

In a reaction vessel, combine isobutyraldehyde and an aqueous solution of formaldehyde in the presence of a base catalyst (e.g., potassium carbonate).

-

Stir the mixture at a controlled temperature (e.g., 10-20°C) to facilitate the aldol condensation reaction, forming 3-hydroxy-2,2-dimethylpropanal.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

-

-

Cyanohydrin Formation:

-

Once the aldol condensation is complete, cool the reaction mixture in an ice bath.

-

Slowly add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) to the mixture.

-

Follow with the dropwise addition of an acid (e.g., sulfuric acid or hydrochloric acid) to generate hydrogen cyanide in situ, which then reacts with the aldehyde to form the cyanohydrin. Caution: This step should be performed in a well-ventilated fume hood due to the high toxicity of hydrogen cyanide.

-

Maintain the pH of the reaction mixture slightly acidic to favor the formation of the cyanohydrin.

-

-

Work-up and Purification:

-

After the reaction is complete, neutralize the excess acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product using column chromatography or distillation under reduced pressure.

-

Analytical Methods

The characterization of this compound can be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure and assess the purity of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the hydroxyl (-OH stretch), nitrile (-C≡N stretch), and alkyl (C-H stretch) groups.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule.

Biological Relevance and Drug Development

While there is limited direct research on the biological activity of this compound itself, its significance lies in its role as a precursor to pantothenic acid and its derivatives, which are vital for various biological

In-Depth Technical Guide: 2,4-Dihydroxy-3,3-dimethylbutyronitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxy-3,3-dimethylbutyronitrile, a racemic compound, is a significant chemical intermediate, particularly in the synthesis of pantothenic acid (Vitamin B5) and its derivatives. Its structural features, including hydroxyl and nitrile functional groups, make it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its synonyms, and chemical properties, and explores related synthetic pathways.

Chemical Identity and Synonyms

This compound is known by several synonyms in scientific literature and chemical databases. While specific trade names are not commonly used for this intermediate, it is identifiable by its chemical and registry numbers.

Table 1: Synonyms and Identifiers

| Identifier Type | Value |

| IUPAC Name | 2,4-dihydroxy-3,3-dimethylbutanenitrile |

| CAS Number | 10232-92-5 |

| PubChem CID | 25066 |

| UNII | Z8V8NFF32W |

| InChI | InChI=1S/C6H11NO2/c1-6(2,4-8)5(9)3-7/h5,8-9H,4H2,1-2H3 |

| InChIKey | YRISILVEKHMLPL-UHFFFAOYSA-N |

| SMILES | CC(C)(CO)C(C#N)O |

| Synonyms | (R,S)-2,4-Dihydroxy-3,3-dimethylbutyronitrile, Butanenitrile, 2,4-dihydroxy-3,3-dimethyl-, Butyronitrile, 2,4-dihydroxy-3,3-dimethyl-, Hydroxypivaldehyde cyanohydrin, Pantonitril |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, application in synthesis, and analytical characterization.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 76-79 °C |

| Boiling Point | Decomposes upon heating |

| Solubility | Soluble in water, ethanol, and methanol |

| XLogP3-AA | -0.9 |

Synthesis and Experimental Protocols

The primary synthesis of this compound involves the cyanohydrin reaction, where 3-hydroxy-2,2-dimethylpropanal (hydroxypivaldehyde) reacts with a cyanide source.

Experimental Protocol: Synthesis of Racemic this compound

This protocol is a generalized representation based on the fundamental cyanohydrin reaction.

Materials:

-

3-Hydroxy-2,2-dimethylpropanal (Hydroxypivaldehyde)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Acetic acid (glacial)

-

Water

-

Diethyl ether

-

Sodium bisulfite

-

Sodium carbonate

Procedure:

-

A solution of sodium cyanide in water is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

A solution of 3-hydroxy-2,2-dimethylpropanal in water is added dropwise to the cyanide solution while maintaining the temperature below 10 °C.

-

Glacial acetic acid is then added slowly to the reaction mixture to neutralize the solution and promote the formation of the cyanohydrin. The pH should be maintained around 5-6.

-

The reaction is stirred for several hours at room temperature.

-

The reaction mixture is then extracted with diethyl ether.

-

The organic layers are combined and washed with a saturated sodium bisulfite solution to remove any unreacted aldehyde, followed by a wash with a saturated sodium carbonate solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as a mixture of diethyl ether and hexane.

Logical Workflow for the Synthesis:

Technical Guide on the Safety and Handling of 2,4-Dihydroxy-3,3-dimethylbutyronitrile

Disclaimer: This document provides a guide to the safe handling of 2,4-Dihydroxy-3,3-dimethylbutyronitrile based on general principles of chemical safety and information available for related compounds. As of the date of this document, a comprehensive, publicly available Safety Data Sheet (SDS) with detailed toxicological data for this specific compound (CAS No. 10232-92-5) has not been found. Therefore, this compound should be handled with extreme caution as a substance of unknown toxicity. The information herein is intended for use by qualified researchers, scientists, and drug development professionals.

Introduction

This compound, also known as pantoyl nitrile, is a chemical intermediate. Due to the presence of a nitrile group and its classification as a cyanohydrin, this compound has the potential for significant toxicity. Cyanohydrins can be unstable and may release hydrogen cyanide, a highly toxic gas. This guide outlines the best practices for the safe handling, storage, and disposal of this compound in a laboratory setting.

Chemical and Physical Properties

Limited data is available for the physical and chemical properties of this compound. The following table summarizes the available information.

| Property | Value |

| Chemical Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| CAS Number | 10232-92-5 |

| Appearance | Not specified in available literature. |

| Boiling Point | Not specified in available literature. |

| Melting Point | Not specified in available literature. |

| Solubility | Not specified in available literature. |

| Vapor Pressure | Not specified in available literature. |

Hazard Identification and Toxicological Profile

General Hazards:

-

Toxicity: The toxicological properties of this compound have not been thoroughly investigated. However, as a cyanohydrin, it should be treated as highly toxic. Cyanohydrins can decompose to release hydrogen cyanide, which is a potent inhibitor of cellular respiration and can be fatal.

-

Routes of Exposure: Potential routes of exposure include inhalation, ingestion, and skin or eye contact.

-

Symptoms of Exposure: Symptoms of cyanide poisoning can include headache, dizziness, confusion, nausea, vomiting, difficulty breathing, and in severe cases, seizures, loss of consciousness, and death.

Quantitative Toxicological Data:

No quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound was found in the public domain. In the absence of this data, the compound must be handled as if it were highly toxic.

Experimental Protocols: Safe Handling Procedures

The following protocols are based on general best practices for handling highly toxic and unknown chemicals.

4.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following is a general guideline:

| PPE Item | Specification |

| Gloves | Chemical-resistant gloves (e.g., nitrile rubber, neoprene) should be worn. Double gloving is recommended. |

| Eye Protection | Chemical safety goggles and a face shield should be worn. |

| Lab Coat | A flame-resistant lab coat should be worn and kept buttoned. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and acid gases should be used. |

4.2. Engineering Controls

-

All work with this compound should be performed in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.

-

A safety shower and eyewash station must be readily accessible.

4.3. General Handling

-

Avoid the creation of aerosols.

-

Do not work with this compound alone.

-

Wash hands thoroughly after handling.

-

Avoid contact with skin, eyes, and clothing.

Emergency Procedures

5.1. Spills

In the event of a spill, follow the procedure outlined in the diagram below.

Caption: Workflow for responding to a chemical spill.

5.2. First Aid

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Storage and Disposal

6.1. Storage

-

Store in a tightly sealed, properly labeled container.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Store in a locked cabinet or other secure location.

6.2. Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Do not dispose of down the drain.

-

Waste should be handled as acutely hazardous.

Logical Relationships in Chemical Safety

The following diagram illustrates the hierarchy of controls for mitigating chemical hazards.

Caption: The hierarchy of controls for chemical safety.

Conclusion

Due to the lack of specific safety and toxicological data, this compound must be handled with the utmost care, treating it as a highly toxic substance. Adherence to the general safety principles and protocols outlined in this guide is essential to minimize the risk of exposure and ensure a safe laboratory environment. A thorough risk assessment should be performed before any handling of this compound.

Methodological & Application

The Pivotal Role of 2,4-Dihydroxy-3,3-dimethylbutyronitrile as a Chiral Intermediate in Pharmaceutical Synthesis

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2,4-Dihydroxy-3,3-dimethylbutyronitrile has emerged as a critical chiral intermediate, primarily in the industrial synthesis of D-pantothenic acid (Vitamin B5) and its derivatives. This versatile molecule serves as a direct precursor to pantolactone, a key building block for introducing chirality in the development of various pharmaceutical compounds. This application note provides a comprehensive overview of its synthesis, chiral resolution, and application, complete with detailed protocols for researchers and drug development professionals.

Introduction

Chirality plays a crucial role in the efficacy and safety of many pharmaceuticals. The use of chiral intermediates allows for the stereoselective synthesis of drug molecules, ensuring the desired therapeutic effect while minimizing potential side effects from unwanted enantiomers. This compound, a racemic compound, is synthetically valuable as it can be efficiently converted to DL-pantolactone, which is then resolved to yield the optically pure D-(-)-pantolactone. This enantiomer is the essential precursor for the synthesis of D-pantothenic acid, a vital nutrient and a common ingredient in pharmaceutical and cosmetic products.

Synthesis of Racemic this compound and DL-Pantolactone

The synthesis of racemic this compound is typically achieved through a multi-step process starting from readily available commodity chemicals. The subsequent hydrolysis and cyclization yield racemic pantolactone (DL-pantolactone).

Synthetic Pathway Overview

The synthesis begins with an aldol condensation of isobutyraldehyde and formaldehyde to produce 3-hydroxy-2,2-dimethylpropanal. This intermediate then reacts with hydrocyanic acid (or a cyanide salt) to form the racemic this compound. Subsequent acidic hydrolysis of the nitrile group and intramolecular esterification leads to the formation of DL-pantolactone.

Caption: Synthetic pathway from isobutyraldehyde and formaldehyde to DL-pantolactone.

Experimental Protocol: Synthesis of DL-Pantolactone

A common method for the synthesis of DL-pantolactone involves a one-pot reaction.[1][2]

Materials:

-

Paraformaldehyde

-

Isobutyraldehyde

-

Methanol

-

Potassium Carbonate

-

Sodium Cyanide

-

Calcium Chloride

-

Concentrated Hydrochloric Acid

-

Methylene Chloride (for extraction)

Procedure:

-

In a reaction vessel, a mixture of paraformaldehyde in methanol is prepared.

-

An aqueous solution of potassium carbonate is added as a catalyst.

-

Isobutyraldehyde is added dropwise to the mixture at a controlled temperature (e.g., 25°C). The reaction is stirred for several hours.

-

The resulting solution containing 3-hydroxy-2,2-dimethylpropanal is then cooled (e.g., 5-10°C).

-

An aqueous solution of sodium cyanide and calcium chloride is added to the reaction mixture to form the cyanohydrin, this compound.

-

After stirring for a few hours, the reaction is neutralized with concentrated hydrochloric acid.

-

The mixture is then heated to induce hydrolysis of the nitrile and lactonization.

-

The resulting DL-pantolactone is extracted from the aqueous solution using an organic solvent like methylene chloride.

-

The organic extracts are combined, dried, and the solvent is evaporated to yield crude DL-pantolactone, which can be further purified by distillation.

Chiral Resolution of DL-Pantolactone

The separation of the racemic DL-pantolactone into its constituent enantiomers is the most critical step for its use as a chiral intermediate. Both enzymatic and chemical methods are employed for this resolution.

Enzymatic Resolution

Enzymatic kinetic resolution is a widely used industrial method due to its high enantioselectivity and mild reaction conditions. This process typically involves the stereospecific hydrolysis of one of the enantiomers by an enzyme, allowing for the separation of the unreacted enantiomer. D-lactonases are particularly effective for the selective hydrolysis of D-pantolactone.[3][4][5]

Table 1: Comparison of Enzymatic Resolution Methods for DL-Pantolactone

| Enzyme/Method | Substrate Concentration | pH | Temperature (°C) | Conversion | Enantiomeric Excess (ee) of D-pantoic acid | Reference |

| Recombinant D-lactonase (TSDL) | 200 g/L | 7.0 | 30 | 50% | 90% | [3] |

| Multi-enzyme deracemization | 1.25 M | 6.0 | 30 | >99% (of D-pantolactone) | 98.6% | [6] |

Experimental Protocol: Enzymatic Kinetic Resolution of DL-Pantolactone

The following protocol is a general guideline based on the use of a recombinant D-lactonase.[3]

Materials:

-

DL-Pantolactone

-

Recombinant E. coli cells expressing D-lactonase (whole-cell biocatalyst)

-

Water

-

Ammonia solution (e.g., 5% NH₃·H₂O) for pH control

Procedure:

-

Prepare a suspension of the whole-cell biocatalyst in water.

-

Add DL-pantolactone to the suspension to the desired concentration (e.g., 200 g/L).

-

Maintain the reaction temperature at 30°C.

-

Control the pH of the reaction mixture at 7.0 by the addition of the ammonia solution.

-

Monitor the reaction progress by HPLC to determine the conversion of DL-pantolactone and the enantiomeric excess of the produced D-pantoic acid.

-

Once the desired conversion (typically around 50%) is reached, stop the reaction.

-

Separate the cells by centrifugation.

-

The supernatant contains D-pantoic acid and unreacted L-pantolactone. These can be separated by standard chemical extraction techniques. The D-pantoic acid can then be re-lactonized to D-pantolactone if desired.

Caption: Workflow for the enzymatic kinetic resolution of DL-pantolactone.

Application of (R)-Pantolactone as a Chiral Auxiliary

Beyond its role as a precursor to Vitamin B5, (R)-pantolactone is a valuable chiral auxiliary in asymmetric synthesis. It can be temporarily incorporated into a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary can be cleaved and recovered.

Use in Asymmetric Diels-Alder Reactions

(R)-Pantolactone has been successfully used as a chiral auxiliary in Diels-Alder reactions to control the facial selectivity of the cycloaddition. The acrylate ester of (R)-pantolactone, for instance, can react with various dienes to produce chiral cyclic adducts with high diastereoselectivity.

Table 2: Asymmetric Diels-Alder Reaction using (R)-Pantolactone Acrylate

| Diene | Dienophile | Lewis Acid Catalyst | Diastereomeric Excess (de) |

| Cyclopentadiene | (R)-Pantolactone acrylate | TiCl₄ | >95% |

| Isoprene | (R)-Pantolactone acrylate | Et₂AlCl | ~90% |

This data is representative and specific outcomes will depend on the exact reaction conditions.

Conclusion

This compound is a fundamentally important intermediate whose true value is realized through its conversion to the chiral molecule, (R)-pantolactone. The efficient synthesis of the racemic precursor and the highly selective resolution of the resulting lactone are key to its industrial application. The detailed protocols and data presented here provide a valuable resource for researchers and professionals in the pharmaceutical industry, enabling the effective utilization of this versatile chiral building block in the synthesis of enantiomerically pure compounds.

References

- 1. CN110498781B - Method for synthesizing D, L-pantolactone - Google Patents [patents.google.com]

- 2. US4124597A - Process for making (DL) pantolactone - Google Patents [patents.google.com]

- 3. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Pantothenic Acid Utilizing 2,4-Dihydroxy-3,3-dimethylbutyronitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenic acid, also known as vitamin B5, is a crucial nutrient and a precursor in the synthesis of coenzyme A. Its industrial production is a multi-step chemical process involving the key intermediate, 2,4-dihydroxy-3,3-dimethylbutyronitrile. This document provides detailed application notes and experimental protocols for the synthesis of pantothenic acid, commencing from the formation of this cyanohydrin intermediate. The protocols cover the conversion of this compound to racemic D,L-pantolactone, the subsequent optical resolution to obtain the biologically active D-pantolactone, and the final condensation reaction to yield pantothenic acid. Quantitative data is summarized in tables for clarity, and process workflows are visualized using diagrams to facilitate comprehension and implementation in a laboratory or process development setting.

Introduction

The chemical synthesis of pantothenic acid is a well-established industrial process. A pivotal intermediate in this synthesis is this compound. This compound is formed from the condensation of isobutyraldehyde and formaldehyde, followed by cyanohydrin formation. This document outlines the subsequent steps to convert this key nitrile intermediate into pantothenic acid. The overall synthetic pathway involves the hydrolysis and cyclization of the nitrile to form a racemic mixture of pantolactone, followed by a critical resolution step to isolate the desired D-(-)-enantiomer. Finally, the ring-opening of D-pantolactone with a salt of β-alanine yields the target pantothenic acid, typically as a calcium salt for stability.

Chemical Synthesis Pathway

The synthesis of pantothenic acid from this compound can be conceptually divided into three main stages:

-

Formation of D,L-Pantolactone: Acid-catalyzed hydrolysis and intramolecular esterification of this compound.

-

Resolution of Racemic Pantolactone: Separation of the D-(-)- and L-(+)-enantiomers.

-

Synthesis of Calcium Pantothenate: Reaction of D-pantolactone with a calcium salt of β-alanine.

Caption: Overall workflow for the synthesis of Calcium Pantothenate.

Experimental Protocols

Protocol 1: Synthesis of D,L-Pantolactone from this compound

This protocol describes the acid-catalyzed conversion of this compound to racemic pantolactone.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (98%) or Hydrogen Chloride gas in an alcohol solution

-

Methanol (or other suitable alcohol)

-

Sodium Carbonate solution (for neutralization)

-

Ethyl Acetate (for extraction)

-

Brine

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve this compound in methanol.

-

Slowly add concentrated sulfuric acid to the solution while maintaining the temperature below 40°C.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Neutralize the excess acid by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7.

-

A salt byproduct (ammonium sulfate) will precipitate. Remove the solid by filtration.

-

The filtrate is then subjected to distillation to remove the alcohol solvent.

-

The resulting residue is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield crude D,L-pantolactone.

-

The crude product can be further purified by vacuum distillation.

Protocol 2: Resolution of D,L-Pantolactone

The separation of the D-(-) and L-(+) enantiomers of pantolactone is a critical step. Both enzymatic and chemical resolution methods are viable.

This method utilizes the enantioselective acylation of one of the enantiomers by a lipase.

Materials:

-

D,L-Pantolactone

-

Lipase (e.g., from Candida antarctica or Pseudomonas sp.)

-

Vinyl Acetate

-

Anhydrous solvent (e.g., tert-butyl methyl ether)

Procedure:

-

Dissolve D,L-pantolactone in anhydrous tert-butyl methyl ether.

-

Add vinyl acetate

Application Notes and Protocols: 2,4-Dihydroxy-3,3-dimethylbutyronitrile as a Precursor for Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of key pharmaceuticals, D-panthenol and Calcium D-pantothenate, utilizing 2,4-dihydroxy-3,3-dimethylbutyronitrile as a crucial precursor. This document outlines the multi-step synthesis process, including the formation of the intermediate DL-pantolactone, its resolution into the biologically active D-enantiomer, and the final conversion to the target pharmaceutical ingredients. Detailed experimental protocols, quantitative data, and process visualizations are provided to support research and development in this area.

Introduction

This compound is a key starting material in the chemical synthesis of pantothenic acid (Vitamin B5) derivatives. Its structure allows for conversion into D-pantolactone, the direct precursor to D-panthenol and Calcium D-pantothenate. These compounds are widely used in the pharmaceutical, cosmetic, and food industries for their therapeutic and nutritional properties. D-panthenol is a provitamin of D-pantothenic acid and is used in topical preparations for its moisturizing and wound-healing effects. Calcium D-pantothenate is a common salt of pantothenic acid used in dietary supplements. The synthesis pathway involves several key steps, including the formation of a racemic mixture of pantolactone, which must then be resolved to isolate the biologically active D-isomer.

Overall Synthesis Pathway

The conversion of this compound to D-panthenol and Calcium D-pantothenate is a multi-stage process. The key steps are:

-

Synthesis of DL-Pantolactone: this compound is hydrolyzed and cyclized to form the racemic mixture of DL-pantolactone.

-

Resolution of DL-Pantolactone: The racemic mixture is resolved to isolate the desired D-pantolactone. This can be achieved through chemical or enzymatic methods.

-

Synthesis of D-Panthenol: D-pantolactone is reacted with 3-aminopropanol to produce D-panthenol.

-

Synthesis of Calcium D-pantothenate: D-pantolactone is reacted with β-alanine in the presence of a calcium source to yield Calcium D-pantothenate.

Caption: Overall synthesis pathway from the precursor to the final pharmaceutical products.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthesis steps.

Table 1: Synthesis of DL-Pantolactone from Isobutyraldehyde and Formaldehyde

| Step | Reactants | Key Reagents/Catalysts | Temperature (°C) | Time | Yield (%) |

| Aldol Condensation | Isobutyraldehyde, Formaldehyde | Basic catalyst | 20-30 | 3 hours | High |

| Cyanation | α,α-dimethyl-β-hydroxypropionaldehyde | Hydrocyanic acid, Calcium chloride | - | - | - |

| Hydrolysis & Lactonization | This compound | Acid (e.g., H₂SO₄) | 80-85 | 3 hours | 98.3% (for lactonization)[1] |

Table 2: Resolution of DL-Pantolactone

| Method | Key Reagents/Enzyme | Substrate Concentration | Temperature (°C) | pH | Conversion/Yield (%) | Optical Purity (e.e. %) |

| Chemical Resolution | Guanidine carbonate | - | 40-45 | - | 91.6% (guanidine salt formation) | - |

| Enzymatic Resolution (Fusarium moniliforme) | Whole cells | - | - | - | 70-90% (total substrate conversion) | >95% |

| Enzymatic Resolution (Pichia pastoris) | Immobilized whole cells | 280 g/L | 28 | 7.0 | 42% (D-PL yield after lactonization) | >99% |

Table 3: Synthesis of D-Panthenol and Calcium D-pantothenate

| Product | Key Reactants | Solvent | Temperature (°C) | Time | Yield (%) |

| D-Panthenol | D-Pantolactone, 3-aminopropanol | Methanol | 60 | - | ~99%[2] |

| Calcium D-pantothenate | D-Pantolactone, β-alanine, Calcium source | Ethanol/Methanol | 75-80 | 5-30 min (microreactor) or 16h (batch) | 96%[3] |

Experimental Protocols

Protocol 1: Synthesis of DL-Pantolactone

This protocol is based on the chemical synthesis route involving aldol condensation, cyanation, and subsequent hydrolysis and lactonization.[1]

Step 1a: Aldol Condensation to form α,α-dimethyl-β-hydroxypropionaldehyde

-

In a suitable reactor, combine isobutyraldehyde and formaldehyde in the presence of a basic catalyst.

-

Maintain the reaction temperature between 20-30°C.

-

Allow the reaction to proceed for approximately 3 hours.

Step 1b: Cyanation to form this compound

-

To the resulting α,α-dimethyl-β-hydroxypropionaldehyde, add hydrocyanic acid in the presence of calcium chloride.

-

Carefully control the reaction conditions due to the toxicity of hydrocyanic acid.

Step 1c: Hydrolysis and Lactonization to form DL-Pantolactone

-

Acidify the this compound intermediate with an acid such as sulfuric acid.

-

Heat the mixture to 80-85°C for 3 hours to facilitate hydrolysis of the nitrile group and subsequent intramolecular esterification (lactonization).

-

After the reaction, cool the mixture and extract the DL-pantolactone using a suitable organic solvent.

-

Purify the product by distillation under reduced pressure.

Protocol 2: Enzymatic Resolution of DL-Pantolactone

This protocol describes the kinetic resolution of DL-pantolactone using immobilized whole cells of Pichia pastoris expressing a recombinant D-lactonase.

Caption: Workflow for the enzymatic resolution of DL-pantolactone.

Materials:

-

DL-Pantolactone

-

Immobilized Pichia pastoris cells expressing D-lactonase

-

Calcium alginate for immobilization

-

Buffer solution (e.g., phosphate buffer), pH 7.0

-

Ammonia solution (15 M) for pH control

Procedure:

-

Prepare the immobilized biocatalyst by entrapping Pichia pastoris cells in calcium alginate gels.

-

In a stirred tank reactor, add the substrate solution of DL-pantolactone (e.g., 280 g/L).

-

Add the immobilized cells and calcium chloride to the reactor.

-

Maintain the reaction temperature at 28°C and the pH at 7.0 ± 0.2 by the controlled addition of ammonia solution.

-

Monitor the reaction progress by measuring the hydrolysis conversion. The reaction is typically run for 11-12 hours until a conversion of >40% is achieved.

-

After the reaction, filter the mixture to separate the immobilized cells for reuse.

-

The resulting solution contains D-pantoic acid and unreacted L-pantolactone.

-

Separate the D-pantoic acid from the L-pantolactone.

-

The isolated D-pantoic acid is then subjected to chemical lactonization (acid-catalyzed cyclization) to yield D-pantolactone.

-

The unreacted L-pantolactone can be racemized and recycled.

Protocol 3: Synthesis of D-Panthenol

Materials:

-

D-Pantolactone

-

3-aminopropanol

-

Methanol or other suitable solvent (e.g., n-hexane)

Procedure: [2]

-

Prepare a solution of D-pantolactone in the chosen solvent (e.g., 50% by mass in methanol).

-

In a continuous reactor system (e.g., a 4-kettle series reactor), pump the D-pantolactone solution and 3-aminopropanol at controlled flow rates.

-

Maintain the reaction temperature at 60°C.

-

The reaction mixture from the continuous reactor is then subjected to post-treatment, which may include solvent removal and purification, to obtain D-panthenol as a viscous liquid.

Protocol 4: Synthesis of Calcium D-pantothenate

This protocol describes a batch process for the synthesis of Calcium D-pantothenate.[3]

Step 4a: Preparation of Calcium β-alaninate

-

In a jacketed glass reactor, add β-alanine to ethanol.

-

Add metallic calcium (molar ratio of β-alanine to calcium of approximately 2:1.02).

-

Heat the mixture to 75°C and reflux for 6 hours.

-

Filter the reaction mixture to obtain a solution of calcium β-alaninate.

Step 4b: Condensation with D-Pantolactone

-

To the filtrate containing calcium β-alaninate, add D-pantolactone.

-

Stir the mixture thoroughly and maintain the temperature at 75°C.

-

Reflux the reaction for 16 hours.

-

Monitor the consumption of D-pantolactone by HPLC.

-

Once the reaction is complete, filter the solution.

-

Concentrate and dry the filtrate to obtain Calcium D-pantothenate.

An alternative, more rapid method involves using a micro-channel flow reactor.[4] In this setup, methanol solutions of D-pantolactone and calcium β-alaninate are mixed and reacted at 75-80°C for 5-30 minutes.

Conclusion

This compound serves as a viable precursor for the industrial synthesis of D-panthenol and Calcium D-pantothenate. The key challenges in the synthesis pathway are the handling of toxic reagents in the initial steps and the efficient resolution of the racemic DL-pantolactone. Enzymatic resolution methods offer a green and highly selective alternative to chemical resolution, leading to high optical purity of the desired D-enantiomer. The provided protocols and data offer a foundation for the development and optimization of synthesis processes for these important pharmaceutical compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dihydroxy-3,3-dimethylbutyronitrile

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to improve the yield and purity of 2,4-Dihydroxy-3,3-dimethylbutyronitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general synthesis strategy for this compound?

The synthesis is typically a two-step process. The first step is an aldol reaction between isobutyraldehyde and formaldehyde to produce the intermediate, hydroxypivaldehyde (HPA).[1][2] The second step involves the reaction of HPA with a cyanide source to form the final product, this compound, which is a cyanohydrin of HPA.[3][4]

Q2: What are the critical factors affecting the yield in the first step (Hydroxypivaldehyde synthesis)?

The key factors influencing the yield of hydroxypivaldehyde (HPA) include the choice of catalyst, reaction temperature, molar ratio of reactants, and the purity of the starting materials.[1][2][5] The basicity of the catalyst is crucial; if it's too high, it can promote the Cannizzaro reaction, reducing the HPA yield.[1] Conversely, if the basicity is too low, the reaction rate will be slow.[1]

Q3: What types of catalysts are used for the aldol reaction to form hydroxypivaldehyde?

Both inorganic and organic bases are used. Common inorganic bases include sodium hydroxide and potassium hydroxide.[1][5] Organic bases, such as tertiary amines like triethylamine, are also frequently employed.[2] In some cases, phase-transfer catalysts like immobilized poly(ethylene glycol) have been used to improve the reaction course.[6]

Q4: What are common side reactions, and how can they be minimized?

A significant side reaction is the Cannizzaro reaction between hydroxypivaldehyde and any unreacted formaldehyde, which can reduce the overall yield.[1] This can be minimized by carefully controlling the basicity of the reaction medium and the reaction temperature. Using an excess of isobutyraldehyde can also help to ensure the formaldehyde is consumed in the desired aldol reaction.[5]

Q5: What are the recommended methods for purifying the intermediate, hydroxypivaldehyde?

After the aldol reaction, the resulting mixture often contains impurities such as unreacted starting materials, the catalyst, and byproducts like formate salts.[1] A common purification method is extraction. The reaction liquid can be extracted with a suitable solvent, such as isobutyraldehyde itself or dibutyl ether, to isolate the HPA.[1][5]

Troubleshooting Guide

Issue 1: Low Yield of Hydroxypivaldehyde (HPA) in the Aldol Reaction

| Potential Cause | Recommended Solution |

| Incorrect Catalyst Basicity | If using a strong inorganic base like NaOH, a very high pH can promote the Cannizzaro reaction.[1] Consider switching to a milder organic base like triethylamine.[2] The molar ratio of the base catalyst to the formaldehyde source is also important; for instance, a molar ratio of 1:0.1 to 1:0.5 of triethylamine to paraformaldehyde has been suggested.[2] |

| Suboptimal Reaction Temperature | The reaction is exothermic.[5] If the temperature is too high, it can favor side reactions. A typical temperature range for this aldol reaction is between 50°C and 100°C.[2] It is crucial to maintain consistent temperature control. |

| Incorrect Molar Ratio of Reactants | To favor the formation of HPA and suppress side reactions, it is often beneficial to use an excess of isobutyraldehyde relative to formaldehyde.[5] A molar ratio of isobutyraldehyde to paraformaldehyde solution between 1:1 and 1.5:1 has been reported to be effective.[2] |

| Impure Reactants | The presence of impurities in isobutyraldehyde or formaldehyde can inhibit the reaction. Ensure the use of high-purity starting materials. |

Issue 2: Incomplete Conversion to this compound

| Potential Cause | Recommended Solution |

| Inefficient Cyanide Source or Addition | The choice of cyanide source (e.g., sodium cyanide, potassium cyanide) and the method of addition are critical. The reaction is often carried out in the presence of a catalyst like calcium chloride with sodium cyanide.[4] Ensure the cyanide is fully dissolved and added under controlled temperature conditions to prevent side reactions or loss of HCN gas. |

| Incorrect pH for Cyanohydrin Formation | The pH of the reaction mixture is crucial for cyanohydrin formation. The reaction is typically carried out under slightly acidic to neutral conditions to favor the addition of HCN to the aldehyde. If the pH is too high, it can lead to the dissociation of the cyanohydrin back to the aldehyde and cyanide. |

| Hydrolysis of the Nitrile Group | If the reaction is carried out for too long or under harsh acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, leading to the formation of pantolactone.[4] Monitor the reaction progress carefully and work up the reaction as soon as it is complete. |

Experimental Protocols

Protocol 1: Synthesis of Hydroxypivaldehyde (HPA)

This protocol is based on methodologies described in the literature.[1][2]

-

Reactant Preparation : Prepare an aqueous solution of paraformaldehyde (e.g., 35-42 wt%).[2]

-

Reaction Setup : Charge a reaction vessel with the paraformaldehyde solution and isobutyraldehyde. A molar ratio of isobutyraldehyde to paraformaldehyde of 1:1 to 1.5:1 is recommended.[2]

-

Catalyst Addition : Add a basic catalyst. If using an organic base, triethylamine can be added at a molar ratio of 0.1 to 0.5 relative to the paraformaldehyde.[2]

-

Reaction Conditions : Heat the mixture to a temperature between 50°C and 100°C.[2] The reaction is typically run for 30 to 120 minutes.[2]

-

Work-up and Extraction : After the reaction is complete, cool the mixture. The HPA can be isolated by extraction with a suitable solvent like isobutyraldehyde or dibutyl ether.[1][5] The organic layer containing the crude HPA is then separated from the aqueous layer.

Protocol 2: Synthesis of this compound

This protocol is a general representation based on cyanohydrin formation principles.[4]

-

Reaction Setup : In a well-ventilated fume hood, dissolve the purified hydroxypivaldehyde in a suitable solvent.

-

Cyanide Addition : Prepare a solution of sodium cyanide (NaCN) in water. In a separate flask, a catalyst such as calcium chloride may be used.[4] Cool the HPA solution in an ice bath.

-

Controlled Reaction : Slowly add the sodium cyanide solution to the cooled HPA solution while maintaining a low temperature (e.g., 0-10°C). Monitor the pH and keep it in the desired range.

-

Reaction Monitoring : Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or NMR) until the HPA is consumed.

-

Quenching and Work-up : Once the reaction is complete, carefully quench any remaining cyanide with a suitable reagent (e.g., sodium hypochlorite solution). Neutralize the reaction mixture and extract the product with an appropriate organic solvent.

-

Purification : The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified if necessary.

Visualizations

Caption: Overall workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for low yield of hydroxypivaldehyde (HPA).

References

- 1. US20190023638A1 - Method for producing hydroxypivalaldehyde - Google Patents [patents.google.com]

- 2. KR20150118808A - Preparation method of hydroxypivaldehyde - Google Patents [patents.google.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. globallcadataaccess.org [globallcadataaccess.org]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of 2,4-Dihydroxy-3,3-dimethylbutyronitrile

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dihydroxy-3,3-dimethylbutyronitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthesis is a two-step process. First, an aldol condensation of isobutyraldehyde and formaldehyde is performed to produce 3-hydroxy-2,2-dimethylpropanal (hydroxypivaldehyde). This intermediate is then reacted with a cyanide source, typically hydrogen cyanide or a salt like sodium or potassium cyanide, to form the final product, this compound.[1]

Q2: What are the primary reagents and typical reaction conditions?

A2: The initial aldol condensation is usually base-catalyzed. The subsequent cyanohydrin formation is often carried out in a slightly acidic to neutral aqueous solution. The use of a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN) is common, and the reaction is typically run at or below room temperature.[2][3]

Q3: What is the mechanism of the cyanohydrin formation step?

A3: The cyanohydrin formation is a nucleophilic addition reaction. The cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the hydroxypivaldehyde. This forms a tetrahedral intermediate, which is then protonated by a water molecule or a weak acid to yield the cyanohydrin product.

Q4: Why is pH control important during the cyanohydrin formation?

A4: pH is a critical parameter. The reaction requires the presence of the cyanide ion (CN⁻) as the nucleophile. In highly acidic conditions, the cyanide will be protonated to form hydrogen cyanide (HCN), which is a much weaker nucleophile. Conversely, strongly basic conditions can promote side reactions, such as the reverse reaction back to the aldehyde. A slightly acidic to neutral pH (around 4-5) is often optimal to ensure a sufficient concentration of cyanide ions for the reaction to proceed efficiently.[2]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Action(s) |

| Low Yield of this compound | 1. Incomplete aldol condensation in the first step.2. Unfavorable equilibrium in the cyanohydrin formation.3. Degradation of the product during workup. | 1. Ensure complete conversion of the starting aldehydes before proceeding. Monitor the reaction by TLC or GC.2. Adjust the pH to the optimal range (4-5) to favor the formation of the cyanohydrin. Consider using a cyanide salt (NaCN, KCN) to increase the concentration of the nucleophile.3. Avoid excessive heat and strongly acidic or basic conditions during purification. |

| Presence of Starting Aldehyde (Hydroxypivaldehyde) in the Final Product | 1. Incomplete reaction.2. Reversal of the cyanohydrin formation. | 1. Increase the reaction time or the amount of cyanide source.2. Maintain a stable, slightly acidic pH during the reaction and workup. Basic conditions can favor the reverse reaction. |

| Formation of an Amide or Carboxylic Acid Impurity | Hydrolysis of the nitrile group. | This is more likely to occur during subsequent processing steps (e.g., if the nitrile is an intermediate for pantolactone synthesis) under strongly acidic or basic conditions. For the synthesis of the nitrile itself, use mild workup conditions and avoid prolonged exposure to strong acids or bases. |

| Formation of a Yellowish or Brownish Color | Polymerization or side reactions of the aldehydes. | Ensure the reaction temperature is controlled, especially during the aldol condensation. Use purified reagents. |

Experimental Protocols

Synthesis of D,L-Pantolactone via this compound

This protocol is adapted from a patented industrial synthesis and outlines the formation of the target nitrile as a key intermediate.

Step 1: Aldol Condensation to form Hydroxypivaldehyde

-

In a suitable reactor, paraformaldehyde and isobutyraldehyde are reacted in an alcohol solvent under the action of a basic catalyst.

-

The reaction mixture is typically stirred at a controlled temperature to drive the condensation to completion.

-

The resulting solution containing hydroxypivaldehyde is used directly in the next step without purification.

Step 2: Cyanohydrin Formation to yield this compound

-

To the solution from Step 1, hydrocyanic acid (or a solution of a cyanide salt) is added.

-

The reaction is maintained at a controlled temperature, often between 0°C and 30°C.

-

The reaction is allowed to proceed for several hours to ensure complete conversion to this compound.[1]

Note on Quantitative Data: A continuous process for the synthesis of the subsequent product, DL-pantolactone, reports yields between 75% and 80% relative to the starting isobutyraldehyde. This suggests that the intermediate formation of this compound is highly efficient under optimized conditions.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Troubleshooting flowchart for low yield.

References

Technical Support Center: Enzymatic Resolution of 2,4-Dihydroxy-3,3-dimethylbutyronitrile

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic resolution of 2,4-dihydroxy-3,3-dimethylbutyronitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic resolution of this compound, offering potential causes and solutions.

| Issue | Potential Causes | Suggested Solutions |

| Low or No Enzyme Activity | - Inappropriate enzyme selection.- Non-optimal pH or temperature.- Enzyme denaturation or inhibition.- Incorrect cofactor or absence of a necessary cofactor. | - Screen a variety of commercially available lipases (e.g., from Candida rugosa, Candida antarctica, Aspergillus niger) or other hydrolases.- Optimize reaction pH and temperature. For example, some reductases have an optimal pH of 5.5, while dehydrogenases can have a wider optimal pH range.- Ensure proper storage and handling of the enzyme. Investigate potential inhibitors in the reaction mixture.- If using oxidoreductases, ensure the presence of the appropriate cofactor (e.g., NADPH) and a regeneration system. |

| Low Enantioselectivity (ee) | - Sub-optimal enzyme for the substrate.- Unfavorable reaction conditions (solvent, temperature).- Racemization of product or substrate under reaction conditions. | - Test different lipases, as enantioselectivity is highly dependent on the specific enzyme-substrate pairing.- Screen various organic solvents or consider a biphasic system to enhance enantioselectivity.- Adjust the temperature; lower temperatures can sometimes improve enantioselectivity.- Check the stability of the substrate and product under the reaction conditions. |

| Low Conversion/Yield | - Poor enzyme stability.- Substrate or product inhibition.- Reversibility of the reaction.- Inefficient cofactor regeneration (for oxidoreductases). | - Consider enzyme immobilization to improve stability and facilitate reuse.- Perform substrate feeding to maintain a low concentration and avoid inhibition.- Remove the product as it is formed, for example, by using a biphasic system.- Optimize the cofactor regeneration system, for instance, by using glucose dehydrogenase. |

| Substrate/Product Instability | - pH-dependent hydrolysis of substrate or product. | - Employ a biphasic reaction system (e.g., with dichloromethane) to protect the substrate from hydrolysis in the aqueous phase. For instance, the hydrolysis of ketopantolactone was significantly reduced in a biphasic system compared to a pure aqueous buffer.- Optimize the pH of the aqueous phase to a range where the substrate and product are most stable. |

Frequently Asked Questions (FAQs)

???+ question "Which enzymes are commonly used for the resolution of hydroxynitriles and related compounds?"

???+ question "What are the key parameters to optimize in an enzymatic resolution?"

???+ question "How can I improve the stability of the enzyme?"

???

Validation & Comparative

Comparative Guide to the Analytical Validation of 2,4-Dihydroxy-3,3-dimethylbutyronitrile

This guide provides a detailed comparison of two common analytical methods applicable to the quantification of 2,4-Dihydroxy-3,3-dimethylbutyronitrile: Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization, and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The information is intended for researchers, scientists, and drug development professionals to assist in selecting and implementing a suitable analytical procedure.

Method Comparison

The choice between GC-FID and HPLC-UV for the analysis of this compound depends on several factors including sample matrix, required sensitivity, and available instrumentation. Due to the low volatility and polar nature of the analyte, stemming from its two hydroxyl groups, direct GC analysis is challenging. Therefore, a derivatization step to convert the polar hydroxyl groups into less polar, more volatile moieties is necessary for GC analysis. In contrast, HPLC can directly analyze the compound in a suitable solvent.

Table 1: Comparison of GC-FID and HPLC-UV Methods

| Parameter | Gas Chromatography with Derivatization (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |

|---|---|---|

| Principle | Separation of volatile compounds in a gaseous mobile phase. Requires derivatization for polar analytes. | Separation of compounds in a liquid mobile phase based on their interaction with a stationary phase. |

| Sample Preparation | Involves a chemical derivatization step (e.g., silylation) to increase volatility. | Typically involves dissolution in a suitable solvent and filtration. |

| Instrumentation | Gas Chromatograph with Flame Ionization Detector. | High-Performance Liquid Chromatograph with UV Detector. |

| Selectivity | High, based on retention time and derivatization specificity. | Moderate to high, dependent on stationary phase, mobile phase, and detector wavelength. |

| Sensitivity (LOD/LOQ) | Generally high, especially with a sensitive detector like FID. | Moderate, dependent on the chromophore of the analyte and the detector's capabilities. |

| Precision | High, with Relative Standard Deviations (RSD) typically < 2%. | High, with RSD typically < 2%. |

| Accuracy | High, with recovery rates typically between 98-102%. | High, with recovery rates typically between 98-102%. |

| Throughput | Lower, due to the additional derivatization step and longer run times. | Higher, with generally shorter run times and simpler sample preparation. |

Experimental Protocols

Below are detailed, representative protocols for the analysis of this compound using the two compared methods.

Gas Chromatography with Flame Ionization Detection (GC-FID) following Silylation

This method involves the derivatization of the hydroxyl groups of this compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form volatile trimethylsilyl (TMS) ethers.

a. Sample Preparation and Derivatization:

-

Accurately weigh approximately 10 mg of the this compound standard or sample into a 2 mL autosampler vial.

-

Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Add 100 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.

-

Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

-

Allow the vial to cool to room temperature before injection into the GC.

b. GC-FID Conditions:

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

-

Carrier Gas: Helium or Nitrogen at a constant flow of 1 mL/min

-

Injection Volume: 1 µL (split or splitless, depending on concentration)

-

Detector: Flame Ionization Detector (FID)

c. Validation Data (Typical):

| Validation Parameter | Result |

|---|---|

| Linearity (r²) | > 0.999 |

| Precision (RSD) | < 1.5% |

| Accuracy (Recovery) | 98.5 - 101.5% |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.5 µg/mL |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)